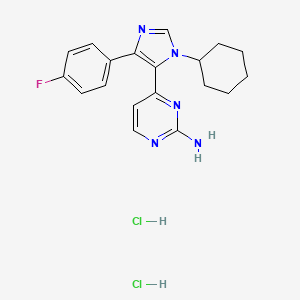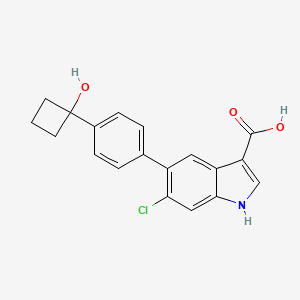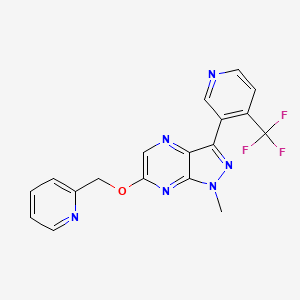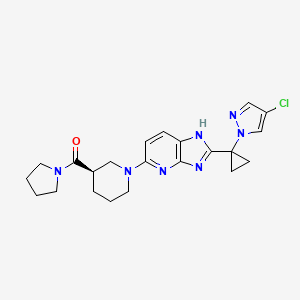
PF-670462
Übersicht
Beschreibung
PF 670462 ist ein potenter und selektiver Inhibitor von Caseinkinase 1 δ und Caseinkinase 1 ε. Diese Kinasen sind an verschiedenen zellulären Prozessen beteiligt, einschließlich der Regulierung von zirkadianen Rhythmen. PF 670462 wurde auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere im Zusammenhang mit chronischer lymphatischer Leukämie und der Modulation des zirkadianen Rhythmus .
Herstellungsmethoden
PF 670462 kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung eines Imidazolrings und die anschließende Funktionalisierung umfassen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
- Bildung des Imidazolrings durch Reaktion eines geeigneten Vorläufers mit einem Aldehyd und einem Amin.
- Funktionalisierung des Imidazolrings mit einer Fluorphenylgruppe und einer Cyclohexylgruppe.
- Endgültige Reinigung und Isolierung der Verbindung als Dihydrochloridsalz .
Wissenschaftliche Forschungsanwendungen
PF 670462 wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:
Chemie: PF 670462 wird als Werkzeugverbindung verwendet, um die Hemmung von Caseinkinase 1 δ und Caseinkinase 1 ε zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Rolle von Caseinkinase 1 in verschiedenen biologischen Prozessen zu untersuchen, einschließlich zirkadianer Rhythmen und Zellsignalisierung.
Medizin: PF 670462 hat bei chronischer lymphatischer Leukämie potenzielle therapeutische Anwendungen gezeigt, indem es mikroumgebungsbedingte Interaktionen von Leukämiezellen blockiert.
Industrie: PF 670462 wird bei der Entwicklung von Kinaseinhibitoren und anderen pharmazeutischen Verbindungen eingesetzt
Wirkmechanismus
PF 670462 übt seine Wirkungen aus, indem es selektiv Caseinkinase 1 δ und Caseinkinase 1 ε hemmt. Diese Kinasen phosphorylieren verschiedene Proteine, die an zirkadianen Rhythmen und Zellsignalisierung beteiligt sind. Durch die Hemmung dieser Kinasen kann PF 670462 die Aktivität dieser Proteine modulieren, was zu Veränderungen der zirkadianen Rhythmen und des Zellverhaltens führt .
Wirkmechanismus
PF-670462, also known as this compound HCl, PF 670462, PF670462, or D68ANS5I8B, is a potent and selective inhibitor of casein kinase 1 epsilon (CK1ε) and CK1 delta (CK1δ) . This article will delve into the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the results of its action.
Target of Action
this compound primarily targets casein kinase 1 epsilon (CK1ε) and CK1 delta (CK1δ), with IC50 values of 7.7 nM and 14 nM respectively . These kinases belong to the casein kinase 1 family, which are serine/threonine-selective enzymes that play a crucial role in regulating circadian rhythms .
Mode of Action
this compound interacts with its targets, CK1ε and CK1δ, by inhibiting their activity . This inhibition leads to a disruption in the normal functioning of these kinases, thereby altering circadian rhythms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the circadian rhythm pathway. By inhibiting CK1ε and CK1δ, this compound causes phase shifts in circadian rhythms . This disruption can have downstream effects on various biological processes that are regulated by the circadian rhythm.
Result of Action
The inhibition of CK1ε and CK1δ by this compound has been shown to prevent TGF-β-induced epithelial-mesenchymal transition . Additionally, it has been found to reduce the stiffness of IPF-derived spheroids and inhibit TGF-β-induced fibrogenic gene expression . In animal models, this compound has been shown to prevent both acute and chronic bleomycin-induced pulmonary fibrosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and DMSO suggests that its action, efficacy, and stability could be affected by the solvent used . Additionally, in vivo studies have shown that the compound can be administered systemically or locally by inhalation, suggesting that the route of administration could also influence its action .
Biochemische Analyse
Biochemical Properties
PF-670462 interacts with the enzymes CK1ε and CK1δ, inhibiting their activity . It shows over 300-fold selectivity over CK2 and selectivity over more than 40 other kinases . The inhibition of these enzymes by this compound can alter circadian rhythms, which are regulated by a complex interplay of proteins and enzymes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it prevented TGF-β-induced epithelial-mesenchymal transition in vitro . It also reduced the stiffness of IPF-derived spheroids and inhibited TGF-β-induced fibrogenic gene expression . Furthermore, it has been observed to upregulate multiple proteins that are downregulated in Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to CK1ε and CK1δ, inhibiting their activity . This inhibition can lead to phase shifts in circadian rhythms . Moreover, it has been shown to prevent PER protein nuclear translocation, which is a crucial step in the regulation of circadian rhythms .
Temporal Effects in Laboratory Settings
This compound has been shown to produce significant temporal effects in laboratory settings. For example, it was found to produce a dose-dependent phase delay in circadian rhythms . It also prevented both acute and chronic bleomycin-induced pulmonary fibrosis in mice when administered in a ‘therapeutic’ regimen (day 7 onward) .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, it induced dose-dependent phase shifts in circadian rhythms . It also prevented both acute and chronic bleomycin-induced pulmonary fibrosis in mice at different dosages .
Transport and Distribution
It is known that this compound can be administered systemically or locally by inhalation .
Subcellular Localization
It has been shown to prevent PER protein nuclear translocation, suggesting that it may interact with components in the nucleus .
Vorbereitungsmethoden
PF 670462 can be synthesized through a series of chemical reactions involving the formation of an imidazole ring and subsequent functionalization. The synthetic route typically involves the following steps:
- Formation of the imidazole ring by reacting a suitable precursor with an aldehyde and an amine.
- Functionalization of the imidazole ring with a fluorophenyl group and a cyclohexyl group.
- Final purification and isolation of the compound as a dihydrochloride salt .
Analyse Chemischer Reaktionen
PF 670462 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: PF 670462 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: PF 670462 kann Substitutionsreaktionen eingehen, insbesondere am Imidazolring und an der Fluorphenylgruppe.
Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie halogenierte Verbindungen .
Vergleich Mit ähnlichen Verbindungen
PF 670462 ist einzigartig in seiner hohen Selektivität für Caseinkinase 1 δ und Caseinkinase 1 ε. Ähnliche Verbindungen umfassen:
IC261: Ein weiterer Caseinkinase-1-Inhibitor, jedoch mit geringerer Selektivität im Vergleich zu PF 670462.
D4476: Ein selektiver Inhibitor von Caseinkinase 1 δ, jedoch mit unterschiedlichen chemischen Eigenschaften und Anwendungen.
SR-3029: Ein dualer Inhibitor von Caseinkinase 1 δ und Caseinkinase 1 ε, ähnlich wie PF 670462, jedoch mit unterschiedlichen Potenz- und Selektivitätsprofilen .
PF 670462 zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug für die Untersuchung von Caseinkinase 1 δ und Caseinkinase 1 ε und ihrer Rolle in verschiedenen biologischen Prozessen macht.
Eigenschaften
CAS-Nummer |
950912-80-8 |
|---|---|
Molekularformel |
C19H21ClFN5 |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
4-[3-cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C19H20FN5.ClH/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15;/h6-12,15H,1-5H2,(H2,21,22,24);1H |
InChI-Schlüssel |
INGFJPJVSZXDEP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl.Cl |
Kanonische SMILES |
C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PF-670462; PF 670462; PF670462; PF-670462 HCl; PF-670462 hydrochloride. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine](/img/structure/B609972.png)




![4-(11-cyclopropyl-10-oxo-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-8-yl)-2-fluorobenzonitrile](/img/structure/B609983.png)
![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)
![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride](/img/structure/B609985.png)
![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide](/img/structure/B609987.png)
![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B609988.png)

![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)
![3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide](/img/structure/B609992.png)
![N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide](/img/structure/B609994.png)
